

Spectral Analysis of Isopropyl Salicylate: A Technical Guide

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Compound of Interest		
Compound Name:	Isopropyl salicylate	
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This technical guide provides a comprehensive overview of the spectral data for **isopropyl salicylate** (chemical formula C₁₀H₁₂O₃), a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and workflow visualizations.

Quantitative Spectral Data

The following tables summarize the key spectral data for **isopropyl salicylate**, facilitating straightforward analysis and comparison.

Table 1: 1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
7.92	Doublet	Ar-H
7.49	Triplet	Ar-H
7.04	Doublet	Ar-H
6.95	Triplet	Ar-H
5.33	Multiplet	-CH(CH ₃) ₂
1.27	Doublet	-CH(CH3)2



Solvent: CDCl3

Table 2: 13C NMR Spectral Data

Chemical Shift (ppm)	Assignment
169.5	C=O (Ester)
161.1	С-ОН
135.8	Ar-CH
130.0	Ar-CH
118.9	Ar-CH
117.7	Ar-CH
112.4	Ar-C
69.1	-CH(CH ₃) ₂
21.8	-CH(CH ₃) ₂

Solvent: CDCl₃. Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3200 (broad)	O-H stretch (phenolic)
~3000-2850	C-H stretch (aliphatic)
1681	C=O stretch (ester)
1612	C=C stretch (aromatic)
1588	C=C stretch (aromatic)
1539	C=C stretch (aromatic)
~1250	C-O stretch (ester)

Table 4: Mass Spectrometry (GC-MS) Data



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
180	12.79	[M] ⁺ (Molecular Ion)
138	31.66	[M - C ₃ H ₆] ⁺
121	28.97	[C7H5O2] ⁺
120	99.99	[C7H4O2] ⁺
92	24.33	[C ₆ H ₄ O] ⁺

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (1H and 13C)

Sample Preparation: A solution of **isopropyl salicylate** (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a field strength of 300-500 MHz for ¹H nuclei is utilized.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:



- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more scans, depending on the concentration.
- · Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

Sample Preparation: As **isopropyl salicylate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **isopropyl salicylate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.



Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source is used.[1]

GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
- · Carrier Gas: Helium at a constant flow rate.

MS Parameters:

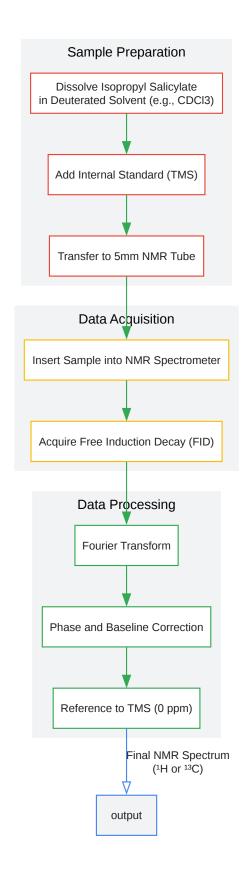
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Scan Speed: 2-3 scans/second.

Data Processing: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of **isopropyl salicylate**, and the mass spectrum corresponding to that peak is extracted and analyzed for fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental procedure.

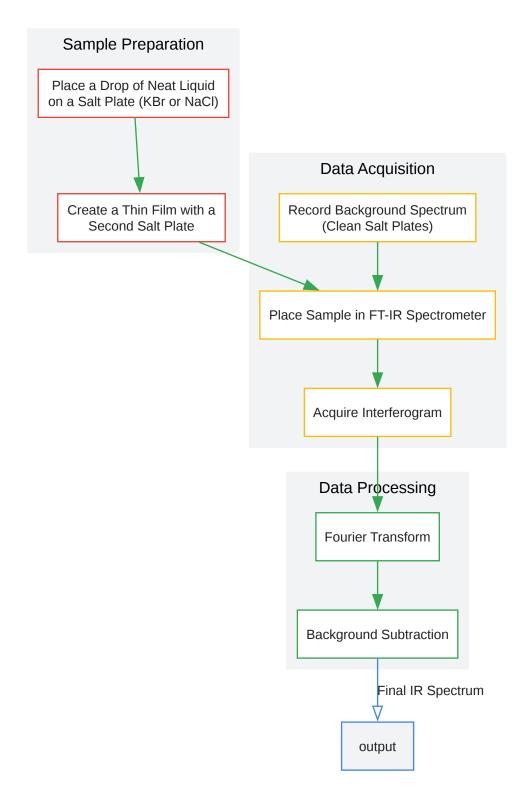




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NMR Spectroscopy Experimental Workflow

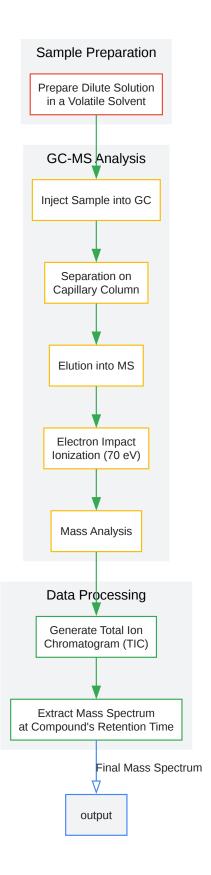




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IR Spectroscopy Experimental Workflow





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References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [Spectral Analysis of Isopropyl Salicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150150#spectral-data-for-isopropyl-salicylate-nmr-ir-ms]

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